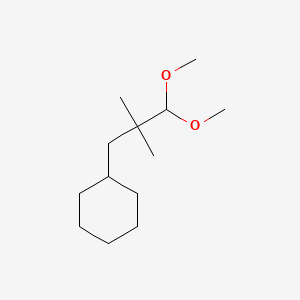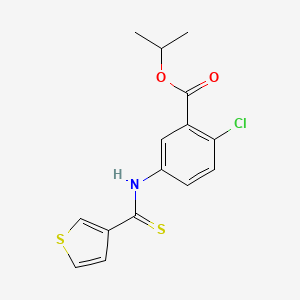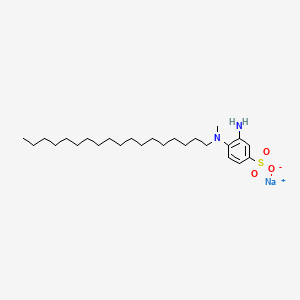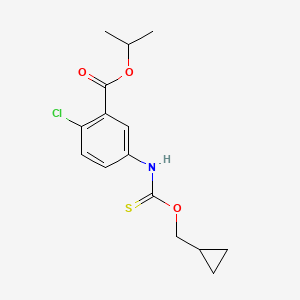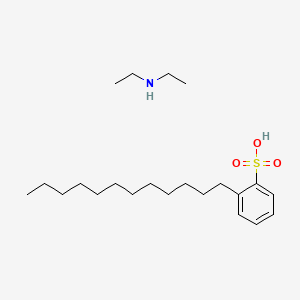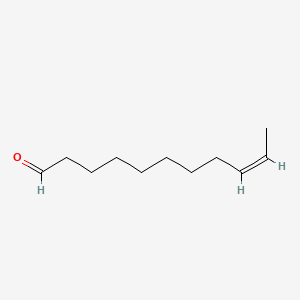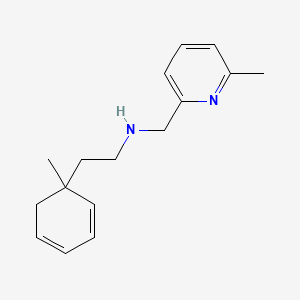![molecular formula C28H16N2O3 B12683852 N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide CAS No. 93940-14-8](/img/structure/B12683852.png)
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide est un composé organique complexe présentant un potentiel important dans divers domaines scientifiques. Ce composé présente un groupe cyano, une structure biphénylique et un dérivé de l'anthracène, ce qui en fait une molécule unique aux propriétés chimiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyanoacétylation des amines, où des amines arylées ou hétérocycliques substituées réagissent avec des cyanoacétates d'alkyle dans diverses conditions . Cette réaction peut être réalisée sans solvant à température ambiante ou avec chauffage, en fonction du rendement et de la pureté souhaités .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de sulfate d'hydrogène de triéthylammonium comme catalyseur liquide ionique acide de Brønsted. Cette méthode est avantageuse en raison de son rendement élevé, de ses temps de réaction courts et de la possibilité de réutiliser le catalyseur . La réaction est généralement réalisée dans des conditions ambiantes et sans solvant, ce qui en fait une approche respectueuse de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des dérivés de l'amine et des dérivés de l'anthracène substitués .
Applications de la recherche scientifique
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse de divers composés hétérocycliques.
Biologie : Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Médecine : Explored for its potential use in drug development due to its unique chemical structure.
Industrie : Utilisé dans la production de matériaux fluorescents et comme catalyseur dans les transformations organiques.
Mécanisme d'action
Le mécanisme d'action de N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyano et la partie anthracène jouent un rôle crucial dans son activité biologique. Le composé peut interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant à divers effets biologiques .
Applications De Recherche Scientifique
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fluorescent materials and as a catalyst in organic transformations.
Mécanisme D'action
The mechanism of action of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and anthracene moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 3-Cyano-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
Unicité
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide est unique en raison de sa combinaison d'un groupe cyano, d'une structure biphénylique et d'un dérivé de l'anthracène. Cette combinaison confère des propriétés chimiques distinctes et des activités biologiques potentielles qui ne se retrouvent généralement pas dans d'autres composés similaires .
Propriétés
Numéro CAS |
93940-14-8 |
|---|---|
Formule moléculaire |
C28H16N2O3 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C28H16N2O3/c29-16-20-14-23-24(27(32)22-9-5-4-8-21(22)26(23)31)15-25(20)30-28(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,(H,30,33) |
Clé InChI |
GJJVYWHXZQSRDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3C#N)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


